N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide
Description
This compound belongs to the benzothiazole carboxamide class, characterized by a benzothiazole core substituted with a fluorine atom at position 6, a propenyl (allyl) group at position 3, and a 3-nitrobenzamide moiety. Benzothiazoles are widely studied for pharmacological applications, including anticancer and antimicrobial activities .
Properties
CAS No. |
6274-44-8 |
|---|---|
Molecular Formula |
C17H12FN3O3S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
InChI |
InChI=1S/C17H12FN3O3S/c1-2-8-20-14-7-6-12(18)10-15(14)25-17(20)19-16(22)11-4-3-5-13(9-11)21(23)24/h2-7,9-10H,1,8H2 |
InChI Key |
KNOPRKFGGNVJEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Alkylation: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkyl halide.
Nitration: The nitrobenzamide moiety can be introduced by nitration of the benzothiazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential antimicrobial and anticancer activities. Benzothiazole derivatives have shown promise in inhibiting the growth of various bacterial and fungal strains.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anticancer agent. It may interact with specific molecular targets involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, such as DNA replication or protein synthesis.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Disruption of Cell Membranes: It may disrupt the integrity of cell membranes, leading to cell death in microbial organisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Core
Position 3 Substitutions
- Allyl vs. Alkyl/Alkynyl Groups :
- The allyl group (prop-2-en-1-yl) in the target compound is seen in analogs like N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)benzamide (7c) . Allyl substituents may enhance π-π stacking or hydrophobic interactions compared to bulkier groups (e.g., dodecyl in 5p ) or rigid alkynyl groups (e.g., prop-2-yn-1-yl in 5r ).
- N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide features an ethyl group at position 3, which reduces steric hindrance compared to allyl but may decrease reactivity in alkylation or conjugation reactions.
Position 6 Substitutions
- Fluoro vs. Other Halogens/Functional Groups :
- The 6-fluoro substituent is shared with N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide , where fluorine enhances metabolic stability and membrane permeability. In contrast, N-(6-bromo-3-allyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide replaces fluorine with bromine, increasing molecular weight and polarizability.
Amide Group Variations
Key Observations :
- The nitro group in the target compound likely increases binding affinity to electron-deficient targets (e.g., kinases) compared to non-nitro analogs .
Spectroscopic Data
- NMR : Allyl protons in analogs like 7c resonate at δ 4.3–5.5 (1H NMR), while fluorine atoms in 14 show 19F NMR shifts near δ -110 ppm .
- Mass Spectrometry : Molecular ions for benzothiazole carboxamides typically appear in the range m/z 350–450 (e.g., 10 : m/z 357.47 ).
Hypothetical Activity
Hydrogen Bonding and Crystal Packing
- The nitro and amide groups in the target compound can act as hydrogen-bond acceptors/donors, similar to 3-hydroxy-2,4-bis[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one (SQ7) . Such interactions are critical for stabilizing protein-ligand complexes or crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
